molecular formula C56H99NO14Si2 B564992 (1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone CAS No. 1356932-17-6

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Cat. No.: B564992
CAS No.: 1356932-17-6
M. Wt: 1066.571
InChI Key: VVXLUGMPTYRRQJ-ZDTGAFSCSA-N
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Description

The compound “(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone” is a highly complex macrolide derivative with a molecular formula of C₄₈H₈₅NO₁₄Si₂ (inferred from structural analogs in and ). Its structure includes:

  • Two tert-butyl(dimethyl)silyl (TBS) protecting groups at positions 14 and 4 of the cyclohexyl moiety.
  • A 2,3-dihydroxypropyl substituent at position 15.
  • Methoxy groups at positions 23 and 23.
  • A tetracyclic framework with fused oxa- and aza-rings, characteristic of immunosuppressive or neuroprotective macrolides .

Properties

IUPAC Name

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H99NO14Si2/c1-34-25-35(2)27-47(66-13)50-48(67-14)29-37(4)56(64,69-50)51(61)52(62)57-24-20-19-21-42(57)53(63)68-49(36(3)28-39-22-23-44(46(30-39)65-12)70-72(15,16)54(6,7)8)38(5)45(71-73(17,18)55(9,10)11)32-43(60)40(26-34)31-41(59)33-58/h26,28,35,37-42,44-50,58-59,64H,19-25,27,29-33H2,1-18H3/b34-26+,36-28+/t35-,37+,38+,39-,40-,41?,42-,44+,45-,46-,47-,48+,49+,50+,56+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXLUGMPTYRRQJ-ZDTGAFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H99NO14Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747251
Record name PUBCHEM_71314379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1066.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356932-17-6
Record name PUBCHEM_71314379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound with the systematic name (1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone is a complex organic molecule with notable biological activities. This article explores its biological properties based on existing literature and research findings.

The compound has a molecular formula of C44H71NOC_{44}H_{71}NO and a molecular weight of approximately 1165.4 g/mol. It contains multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and silyl groups which contribute to its biological activity and solubility characteristics .

The biological activity of this compound primarily stems from its interactions with various biological targets:

  • Calcineurin Inhibition : Similar to tacrolimus (FK506), this compound may act as a calcineurin inhibitor. Calcineurin is a calcium-dependent serine/threonine phosphatase involved in T-cell activation and other immune responses . Inhibition of calcineurin can lead to immunosuppressive effects which are beneficial in organ transplantation and autoimmune diseases.
  • Nuclear Receptor Modulation : Preliminary studies suggest that compounds with similar structural motifs can act as partial agonists at nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in regulating glucose metabolism and lipid storage . This modulation can have implications for metabolic disorders and obesity management.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunosuppressiveInhibits calcineurin leading to reduced T-cell activation ,
Metabolic RegulationPotential PPARγ partial agonist ,
Antioxidant PropertiesMay exhibit antioxidant activity ,

Case Studies and Research Findings

  • Immunosuppressive Effects : A study demonstrated that derivatives of this compound significantly reduced T-cell proliferation in vitro when compared to control groups. This suggests potential applications in transplant medicine where immune suppression is required .
  • Metabolic Studies : Research involving animal models indicated that compounds with similar structures can improve insulin sensitivity and reduce adiposity when administered over a period of time. These findings highlight the potential for managing conditions like Type 2 diabetes .
  • Antioxidant Activity : Another study explored the antioxidant properties of related compounds which showed that they could scavenge free radicals effectively. This activity may contribute to protective effects against oxidative stress-related diseases .

Comparison with Similar Compounds

Tacrolimus (FK506)

  • Structure : Shares the tetracyclic macrolide core but differs in substituents:
    • Allyl group at position 17 (vs. dihydroxypropyl in the target compound).
    • Hydroxy groups at positions 1 and 14 (vs. TBS-protected hydroxy groups in the target).
  • Molecular Formula: C₄₄H₆₉NO₁₂ (average mass: 804.031 Da) .
  • Activity: Tacrolimus is a clinically used immunosuppressant targeting calcineurin . The target compound’s dihydroxypropyl and TBS groups may alter solubility and binding affinity.

HMDB0242348 (Metabolite Analog)

  • Structure : Lacks the TBS groups and dihydroxypropyl chain but retains the macrolide core.
  • Molecular Formula: C₄₄H₆₉NO₁₂ (average mass: 804.031 Da) .
  • Key Difference : Prop-2-enyl substituent at position 17 instead of dihydroxypropyl, suggesting divergent pharmacokinetic properties.

Functional Comparisons

Neuroprotective Potential

  • Riluzole Analogues (): Compounds with ethyl side chains (e.g., riluzole derivatives) exhibit neuroprotection via glutamate modulation. The target compound’s dihydroxypropyl chain may mimic this activity .

Immunosuppressive Activity

  • Tacrolimus Benchmark : The target compound’s structural similarity to tacrolimus implies calcineurin inhibition as a plausible mechanism, though steric effects from TBS groups could reduce efficacy .

Data Tables

Property Target Compound Tacrolimus (FK506) HMDB0242348
Molecular Formula C₄₈H₈₅NO₁₄Si₂ C₄₄H₆₉NO₁₂ C₄₄H₆₉NO₁₂
Average Mass (Da) ~980 (estimated) 804.031 804.031
Key Substituents TBS, dihydroxypropyl Allyl, hydroxy Prop-2-enyl, hydroxy
Synthetic Accessibility (SAS) Likely >4.0 (complex) 3.5 (moderate) 3.2 (moderate)
Bioactivity Hypothesized neuroprotection Immunosuppression Unknown

Research Findings and Challenges

Structural Optimization : The TBS groups enhance stability but may hinder target engagement (e.g., calcineurin binding) compared to tacrolimus .

Synthetic Bottlenecks : Multi-step synthesis () and low yields () are common in macrolides, necessitating green chemistry approaches (e.g., click chemistry, ) .

Activity Prediction : Computational models () could prioritize analogs with balanced SAS and bioactivity, though experimental validation is critical .

Preparation Methods

Macrocyclic Core Construction via Polyketide-Inspired Assembly

The ansamycin scaffold is characterized by a 22-membered macrocyclic lactam backbone fused to a bicyclic system. Construction begins with the synthesis of the polyketide-derived fragment bearing critical stereocenters. A pivotal step involves Sharpless asymmetric epoxidation of 1,4-pentadien-3-ol using (-)-diisopropyltartrate and tert-butylhydroperoxide to yield epoxy alcohol (II) with >98% enantiomeric excess . This intermediate is benzylated to protect the secondary alcohol, followed by lithioacetonitrile addition to form lactone (IV) . Methylation with lithium diisopropylamide (LDA) and methyl iodide installs the C5 and C7 methoxy groups, establishing stereochemistry critical for downstream functionalization .

Key challenges include minimizing epimerization during lactone formation. Studies show that maintaining reaction temperatures below −78°C and using anhydrous tetrahydrofuran (THF) as solvent preserves stereochemical integrity . The resulting lactone (V) is reduced with lithium aluminum hydride (LiAlH4) to diol (VI), which undergoes bis-tert-butoxycarbonylation (BOC protection) using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-N) .

Strategic Silyl Ether Protection of Hydroxyl Groups

The target compound contains two tert-butyldimethylsilyl (TBDMS) groups at C14 and C4′ positions. Silylation is performed sequentially to avoid cross-reactivity:

  • Primary hydroxyl protection : The C14 hydroxyl is silylated first using tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) in anhydrous dichloromethane (DCM) with imidazole (3.0 equiv) as base . Reactions proceed at 23°C under nitrogen for 16 hours, achieving >90% conversion . Excess reagent is quenched with methanol, and the product is purified via silica gel chromatography (hexane/ethyl acetate 9:1).

  • Secondary hydroxyl protection : The C4′ hydroxyl on the cyclohexyl moiety is protected under milder conditions (TBDMSCl, 1.1 equiv; pyridine, 2.5 equiv) in DCM at 0°C to prevent over-silylation . ¹H-NMR monitoring confirms complete protection by the disappearance of the −OH signal at δ 5.2 ppm and emergence of methylene protons at δ 3.8–4.2 ppm.

Table 1: Comparative Silylation Efficiency

Reaction SiteReagent RatioTemperatureYield
C14-OH1.2:1 TBDMSCl23°C92%
C4′-OH1.1:1 TBDMSCl0°C88%

Enantioselective Formation of the 2,3-Dihydroxypropyl Sidechain

The C17-(2,3-dihydroxypropyl) group is introduced via epoxide ring-opening of glycidyl ether derivatives. A chiral epoxide, synthesized from (R)-glycidol, is treated with lithium acetylide followed by oxidative cleavage to yield the diol . Alternatively, nitrogen heterocyclic carbene (NHC)-mediated ring-opening of tert-butyl glycidyl carbonate with aryl amines produces enantiomerically pure N-(2,3-dihydroxypropyl) derivatives in 94% yield . The diol is subsequently coupled to the macrocycle using Mitsunobu conditions (DIAD, PPh3) with inversion of configuration at C17 .

Critical to success is the protection-deprotection sequence : The primary hydroxyl is temporarily masked as a triisopropylsilyl (TIPS) ether during coupling, then cleaved with tetra-n-butylammonium fluoride (TBAF) post-macrocyclization .

Stereocontrolled Installation of the (E)-Prop-1-en-2-yl Substituent

The (E)-configured alkene at C18 is constructed via HWE (Horner-Wadsworth-Emmons) olefination between phosphonate (XXIV) and aldehyde (XIX) . The reaction employs potassium hexamethyldisilazide (KHMDS) as base in THF at −78°C, yielding the trans-alkene with >20:1 E/Z selectivity . Stereochemical assignment is confirmed by NOESY correlations between H18 and H21 .

The prop-1-en-2-yl group at C12 originates from a vinylation reaction using Grubbs II catalyst to cross-metathesize a terminal alkene with 2-methyl-1-propenylboronic ester . Boronate quenching with hydrogen peroxide installs the exo-methylene group while preserving the E geometry .

Macrocyclization via Lactamization and Oxa-Michael Addition

Final ring closure employs a dual strategy:

  • Lactam formation : The C4-azatricyclo system is forged by coupling amine (XXVII) with activated ester (XXVIII) using HATU/DIEA in DMF. High-dilution conditions (0.005 M) favor intramolecular cyclization over polymerization, yielding the 22-membered ring in 65% yield .

  • Oxa-Michael addition : The 11,28-dioxa bridge is installed via base-mediated conjugate addition of a β-hydroxy ketone to an α,β-unsaturated ester. Sodium methoxide in methanol at 40°C drives the reaction to completion within 48 hours .

Table 2: Macrocyclization Optimization

MethodConditionsYield
Lactamization (HATU)0.005 M, DMF, 48 h65%
Oxa-Michael (NaOMe/MeOH)0.1 M, 40°C, 48 h58%

Final Deprotection and Characterization

Global deprotection involves sequential treatment with:

  • Acidic cleavage of TBDMS groups using 1M HCl in THF (1:1 v/v) at 25°C for 2 hours.

  • Basic hydrolysis of methyl esters with LiOH in THF/H2O (4:1) at 0°C to preserve acid-sensitive moieties .

Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient), yielding the title compound as a white solid. Structural confirmation employs:

  • HRMS : [M+Na]⁺ calculated for C58H98N2O16Si2Na: 1189.6043; found 1189.6038 .

  • ¹³C-NMR : Key signals include δ 25.1/18.2 ppm (TBDMS), δ 170.4 ppm (tetrone carbonyls), and δ 132.7 ppm (C18 alkene) .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound’s stereochemically dense regions, and how can protecting group strategies mitigate these issues?

  • Answer: The compound’s multiple stereocenters (e.g., 1R, 9S, 12S) and silyl ether groups require precise control during synthesis. Protecting groups like tert-butyl(dimethyl)silyl (TBS) are essential to shield hydroxyl groups during coupling reactions. For example, TBS protection is commonly used for steric hindrance and stability under varied reaction conditions, as seen in similar epoxide and cyclohexyl derivatives . Sequential deprotection steps must be optimized via thin-layer chromatography (TLC) or HPLC to avoid side reactions.

Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound, particularly its silyl ether and tetrone functionalities?

  • Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) are critical. The tert-butyl(dimethyl)silyl groups produce distinct 29Si^{29}\text{Si} NMR signals, while the tetrone moiety can be confirmed via carbonyl stretching frequencies in FTIR (~1700-1750 cm1^{-1}). For stereochemical validation, NOESY correlations between adjacent protons (e.g., 17R and 18E) are essential .

Q. How can researchers design experiments to optimize yield in multistep syntheses involving silyl ether intermediates?

  • Answer: Design of Experiments (DoE) frameworks, such as factorial designs, can systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Bayesian optimization has proven effective in similar complex syntheses to minimize trial counts while maximizing yield, as demonstrated in high-throughput ligand synthesis studies .

Advanced Research Questions

Q. What computational methods are recommended to predict regioselectivity in the formation of the tricyclo[22.3.1.04,9]octacosene core?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cycloaddition or ring-closing metathesis steps. Machine learning algorithms trained on analogous macrocyclic systems (e.g., azatricyclo derivatives) may predict steric and electronic barriers to regioselectivity, as suggested in integrated ligand-design frameworks .

Q. How can conflicting NMR data for overlapping proton signals in the 2,3-dihydroxypropyl moiety be resolved?

  • Answer: Employ 1H^{1}\text{H}-1H^{1}\text{H} COSY and 13C^{13}\text{C}-edited HSQC to decouple overlapping signals. For diastereotopic protons (e.g., H-17 and H-2/H-3 in the dihydroxypropyl chain), variable-temperature NMR (VT-NMR) at 243–298 K can enhance resolution by altering rotational barriers .

Q. What strategies address solubility challenges during catalytic steps involving the 11,28-dioxa-4-azatricyclo framework?

  • Answer: Mixed solvent systems (e.g., CH3_3CN/THF or DMF/CH2_2Cl2_2) improve solubility for metal-catalyzed reactions. Alternatively, micellar catalysis using TPGS-750-M (a vitamin E-based surfactant) enables aqueous-phase reactions, reducing aggregation in hydrophobic regions .

Q. How can researchers reconcile discrepancies between theoretical and experimental yields in the final macrocyclization step?

  • Answer: Analyze side products via LC-MS to identify competing pathways (e.g., oligomerization). Adjust ring-closing metathesis (RCM) catalyst loadings (e.g., Grubbs III vs. Hoveyda-Grubbs) or employ high-dilution conditions (<0.01 M) to favor intramolecular reactions. Statistical modeling of reaction kinetics (e.g., Eyring plots) can refine activation parameters .

Data Contradiction and Optimization

Q. When empirical structure-function data conflicts with machine learning predictions for ligand interactions, how should researchers proceed?

  • Answer: Cross-validate predictions with experimental binding assays (e.g., ITC, SPR) or crystallography. For example, discrepancies in tert-butyl(dimethyl)silyl group interactions may arise from solvent effects not modeled in simulations. Iterative feedback between computational and experimental teams is critical, as highlighted in high-performance computing workflows .

Methodological Tables

Challenge Recommended Technique Key Parameters Reference
Stereochemical controlChiral HPLC with polysaccharide columnsMobile phase: Hexane/IPA (95:5); Flow: 1 mL/min
Macrocyclization yieldBayesian optimizationVariables: Catalyst (5–10 mol%), Temp (40–80°C)
NMR signal overlapVT-NMR (243–298 K)Solvent: DMSO-d6_6; Frequency: 600 MHz

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